molecular formula C11H14 B1346984 2,4,6-Trimethylstyrene CAS No. 769-25-5

2,4,6-Trimethylstyrene

Cat. No. B1346984
CAS RN: 769-25-5
M. Wt: 146.23 g/mol
InChI Key: PDELBHCVXBSVPJ-UHFFFAOYSA-N
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Description

2,4,6-Trimethylstyrene is used as an intermediate to produce other chemicals like 2-Methoxy-1-(2, 4, 6-trimethyl-phenyl)-ethanone .


Synthesis Analysis

2,4,6-Trimethylstyrene was found to be polymerizable anionically yielding well-defined samples of poly(2,4,6-trimethylstyrene) with low polydispersity, provided the reaction is carried out at low temperature in a polar solvent .


Molecular Structure Analysis

The molecular formula of 2,4,6-Trimethylstyrene is C11H14 . The molecular weight is 146.23 g/mol .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions of 2,4,6-Trimethylstyrene .


Physical And Chemical Properties Analysis

2,4,6-Trimethylstyrene has a melting point of -37°C, a boiling point of 209°C (lit.), and a density of 0.906 g/mL at 25°C (lit.) . The refractive index n20/D is 1.532 (lit.) .

Scientific Research Applications

Polymer Synthesis and Properties

2,4,6-Trimethylstyrene has been studied for its polymerization properties. It can undergo anionic polymerization, resulting in poly(2,4,6-trimethylstyrene) with low polydispersity when reacted at low temperatures in a polar solvent. The bulky trimethylphenyl substituents in this polymer contribute to enhanced rigidity and a higher glass transition temperature compared to polystyrene and other methyl-substituted polystyrenes (Chaumont et al., 1979). Additionally, 2,4,6-trimethylstyrene is suitable for quasiliving polymerizations, especially due to the prevention of chain transfer by its methyl groups, leading to well-controlled polymer growth (Györ et al., 1984).

Kinetics and Mechanisms in Polymerization

The kinetics of reactions involving 2,4,6-trimethylstyrene have been extensively studied. Its nucleophilicity parameters indicate a less nucleophilic nature compared to styrene, which affects the propagation rate constant in its polymerization (Mayr et al., 2005). The polymerization of 2,4,6-trimethylstyrene in specific conditions, such as with GaCl3 or BCl3 as Lewis acids, can lead to truly living polymers with low ionization and controlled polymerization processes (Vairon et al., 2002).

Radiation-Induced Reactions

In the context of radiation chemistry, polymers derived from 2,4,6-trimethylstyrene have been assessed as negative-working electron-beam resists. Their structure, especially the substitution with methyl groups, influences their reaction to radiation-induced cross-linking and scission (Jones et al., 1990).

Chemical Reactivity and Stereochemistry

The chemical reactivity and stereochemistry of compounds related to 2,4,6-trimethylstyrene have been explored. These studies focus on understanding the polymerization capabilities and the stereochemical aspects that influence their reactivity (Korshak et al., 1954).

Applications in Electron Exchange and Redox Polymers

Methylated derivatives of 2,4,6-trimethylstyrene have been used in the synthesis of electron exchange and redox polymers, demonstrating the potential of these materials in various applications, including in the field of materials science and electronics (Kun et al., 1962).

Environmental and Industrial Applications

Polystyrene-bound 2,4,6-trimethylstyrene derivatives have been studied for their ability to remove contaminants like palladium(II) from aqueous and organic solutions, indicating potential environmental and industrial applications (Ishihara et al., 2000).

Safety And Hazards

2,4,6-Trimethylstyrene may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

2-ethenyl-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-5-11-9(3)6-8(2)7-10(11)4/h5-7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDELBHCVXBSVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27756-35-0
Record name Benzene, 2-ethenyl-1,3,5-trimethyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=27756-35-0
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DSSTOX Substance ID

DTXSID20227691
Record name 2,4,6-Trimethylstyrene
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Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylstyrene

CAS RN

769-25-5
Record name 2-Ethenyl-1,3,5-trimethylbenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4,6-Trimethylstyrene
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Record name Vinylmesitylene
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Record name 2,4,6-Trimethylstyrene
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Record name 2,4,6-trimethylstyrene
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Record name 2,4,6-TRIMETHYLSTYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
384
Citations
CO Guss - Journal of the American Chemical Society, 1953 - ACS Publications
2, 4, 6-Trimethylstyrene oxide was prepared by solvolysis of the dibromide to the bromohydrin and subsequent treatment of the latter with sodium hydroxide. Reaction of the oxide with …
Number of citations: 10 pubs.acs.org
P Chaumont, G Beinert, J Herz… - … Chemistry and Physics, 1979 - Wiley Online Library
2,4,6‐Trimethylstyrene (3a) was found to be polymerizable anionically yielding well defined samples of poly(2,4,6‐trimethylstyrene) (4) with low polydispersity, provided the reaction is …
Number of citations: 13 onlinelibrary.wiley.com
H Mayr, AR Ofial, H Schimmel - Macromolecules, 2005 - ACS Publications
Kinetics of the reactions of benzhydryl cations with 2,4,6-trimethylstyrene have been performed to determine its nucleophilicity parameters N = 0.68 and s = 1.09, which are comparable …
Number of citations: 17 pubs.acs.org
P De, L Sipos, R Faust, M Moreau, B Charleux… - …, 2005 - ACS Publications
The living carbocationic polymerization of 2,4,6-trimethylstyrene (TMeSt) was studied using the 1-chloro-1-(2,4,6-trimethylphenyl)ethane/BCl 3 initiating system in CH 2 Cl 2 from −70 to …
Number of citations: 31 pubs.acs.org
JP Vairon, M Moreau, B Charleux… - Macromolecular …, 2002 - Wiley Online Library
The cationic polymerization of 2,4,6‐trimethylstyrene in dichloromethane was initiated by the corresponding chloride with GaCl 3 and BCl 3 as Lewis acids. With GaCl 3 , the initiator, as …
Number of citations: 11 onlinelibrary.wiley.com
R Faust, JP Kennedy - Polymer Bulletin, 1988 - Springer
Rapid truly living carbocationic polymerization of 2,4,6-trimethylstyrene (TMeSt) has been achieved by the use of the cumyl acetate (CumOAc)/BCl 3 initiating system in CH 3 Cl at −30C. …
Number of citations: 49 link.springer.com
AV Artem'ev, AO Korocheva… - … , Sulfur, and Silicon …, 2015 - Taylor & Francis
3- and 4-Methylstyrenes react with red phosphorus in the superbase system KOH/DMSO (110 C, 2 h) to afford tertiary phosphine oxides in 20–25% total yield. Under microwave …
Number of citations: 6 www.tandfonline.com
U Berg, CP Butts, L Eberson… - Acta Chemica …, 1998 - research-information.bris.ac.uk
Photochemical nitration by tetranitromethane. Part XLIV. † Some reactions of 2-phenylpropene and 2,4,6-trimethylstyrene with tetranitromethane: Competition between the radical chain …
Number of citations: 11 research-information.bris.ac.uk
M Györ, JP Kennedy, T Kelen… - Journal of Macromolecular …, 1984 - Taylor & Francis
The polymerization of 2,4,6-trimethylstyrene (vinyl mesitylene) has been investigated, and quasiliving polymerizations have been achieved under a comfortably wide experimental …
Number of citations: 3 www.tandfonline.com
LH Chen, XY Li, G Tian, Y Li, JC Rooke… - Angewandte Chemie …, 2011 - Wiley Online Library
Quasi-solid-state crystallization was used to prepare zeolite TS-1 catalysts with micro–meso–macroporous (MMM) structure (see picture) and improved stability. They show a well-…
Number of citations: 201 onlinelibrary.wiley.com

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